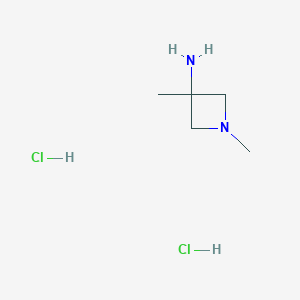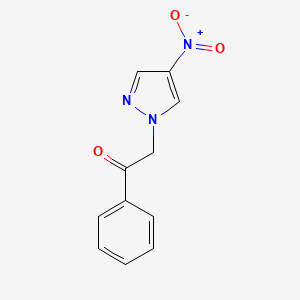
2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including 1H NMR, 13C NMR, and infrared spectroscopies .Chemical Reactions Analysis
Pyrazole derivatives are known to exhibit a broad range of chemical reactivity. They can participate in various types of reactions, which can be influenced by the presence of different functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a related compound, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, is a solid or liquid at room temperature and has a molecular weight of 199.17 .Scientific Research Applications
Vasorelaxant Effects : A study on 1-Nitro-2-phenylethane, a closely related compound, highlighted its hypotensive, bradycardic, and vasodilator properties. It was found to induce vasorelaxation by stimulating the soluble guanylate cyclase-cGMP pathway in rat aorta, independent of the endothelial layer integrity (Brito et al., 2013).
Anticancer Activity : Research on novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, synthesized from related chemical structures, showed potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).
Hydrogen-bonded Crystal Structures : Studies on isomeric reaction products of closely related molecules have revealed complex hydrogen-bonded sheets and chains, contributing to the understanding of molecular-electronic structures (Portilla et al., 2007).
Intramolecular Hydrogen Bonding Impact : Research including pyrazole derivatives has been conducted to understand the impact of intramolecular hydrogen bonding on chemical processes, offering insights into reactivity and synthesis conditions (Szlachcic et al., 2020).
Azo Moiety Containing Derivatives : A novel pyrazole derivative with an azo moiety was synthesized and characterized for its coordination ability with different metal ions, indicating potential applications in material science (Cao Qian-yong, 2012).
Energetic Materials : Novel polynitro azoxypyrazole-based energetic compounds were synthesized, showing high thermal stability and detonation performance. This research contributes to the development of high-performance energetic materials (Yang et al., 2021).
Antibacterial Oxazolidinone Candidate : A study on the large-scale preparation of a novel oxazolidinone antibacterial candidate involved a pyrazole derivative, highlighting its potential in medical applications (Yang et al., 2014).
Crystal Structure and Spectroscopic Analysis : The synthesis, crystal structure, and spectroscopic characterization of pyrazole derivatives have been studied, contributing to the understanding of molecular interactions and potential applications in drug design (Kumar et al., 2022).
Optical Materials : A study on the structure-property relationships of 2-pyrazoline derivatives revealed their potential as versatile optical materials with fluorescent and non-linear optical properties (Barberá et al., 1998).
Ni(II) Complexes and Cytotoxicity Studies : Research on Ni(II) complexes with Schiff base ligands, including a pyrazole derivative, involved DNA/protein interaction and cytotoxicity studies, indicating potential in cancer research (Yu et al., 2017).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Pyrazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. For instance, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate is associated with certain hazard statements such as H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-11(9-4-2-1-3-5-9)8-13-7-10(6-12-13)14(16)17/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSLHGBTVJMUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

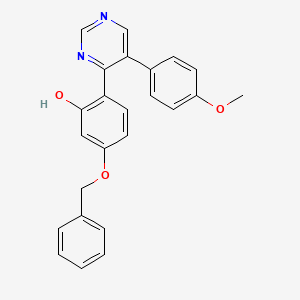
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
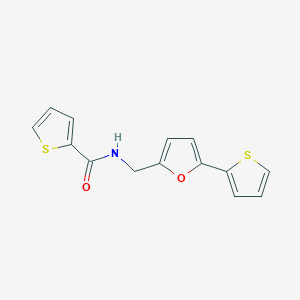

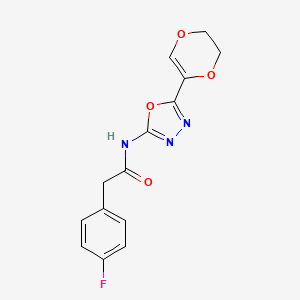
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)

